Naphthalene-1,4-dicarbonitrile
Overview
Description
Naphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its crystalline structure and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-dicarbonitrile can be synthesized through several methods:
Sudan Reaction: This involves the reaction of naphthalene with cyanide to form naphthalene nitrile.
Condensation Method: Another method involves the condensation of 1,2-phenylenediacetonitrile with glyoxal or its bisaldimines.
Industrial Production Methods: Industrial production typically follows the Sudan reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Naphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines under suitable conditions.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen-saturated solutions and light are commonly used.
Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Benzaldehydes and phenyl ketones.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-1,4-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through electron transfer mechanisms. When exposed to light, naphthalene-1,4-dicarbonitrile can accept electrons from donor molecules, leading to the formation of radical cations. These radicals can undergo further reactions, such as deprotonation or carbon-carbon bond cleavage, resulting in various products .
Comparison with Similar Compounds
Naphthalene-1,4-dicarbonitrile can be compared with other similar compounds such as:
Naphthalene-1,8-dicarbonitrile: Similar in structure but with cyano groups at the 1 and 8 positions.
8-Halonaphthalene-1-carbonitriles: These compounds have halogen atoms and cyano groups, leading to unique intermolecular interactions and different chemical behaviors.
Uniqueness: this compound is unique due to its specific positioning of cyano groups, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
naphthalene-1,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSWQOUPJQWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184374 | |
Record name | Naphthalene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3029-30-9 | |
Record name | 1,4-Naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3029-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Naphthalene-1,4-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenedicarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128542 | |
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Record name | Naphthalene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.271 | |
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Record name | Naphthalene-1,4-dicarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP6DS2Q5U8 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DCN interact with other molecules in photochemical reactions, and what are the downstream effects?
A1: DCN often acts as a photosensitizer, absorbing light energy and transferring it to other molecules. This can lead to various transformations in the target molecules. For instance, DCN can mediate the oxygenation of methylbenzenes to benzaldehydes, the cleavage of bibenzyls to benzaldehydes and benzyl alcohols, and similar reactions with pinacols and pinacol ethers [, ]. This process involves electron transfer from the target molecule to the excited state of DCN, generating radical species that react further [, ].
Q2: What is known about the structural characterization of DCN?
A2: DCN (C12H6N2) has a molecular weight of 178.19 g/mol. Its structure consists of a naphthalene core with two cyano (CN) groups attached to the 1 and 4 positions. The presence of these electron-withdrawing cyano groups significantly influences the electronic properties and reactivity of the molecule. While the provided abstracts do not detail specific spectroscopic data, DCN's structure has been extensively studied using techniques like NMR and IR spectroscopy, confirming its molecular formula and elucidating its structural features.
Q3: How does DCN's structure influence its material compatibility and stability, especially concerning its optical properties?
A3: DCN exhibits interesting optical properties, particularly in its solid form. Researchers have successfully prepared one-dimensional (1D) sub-micrometer structures of DCN, including solid and tubular forms, using a reprecipitation method []. These structures demonstrate good crystallinity, and their fluorescence emission spectra show a red-shift compared to DCN in solution, attributed to ordered molecular packing []. Importantly, these DCN microstructures exhibit good optical waveguiding properties. Notably, the tubular structures demonstrate reduced optical loss due to the presence of air within the tubes [].
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